molecular formula C21H22Si B7880953 Tribenzyl-silane

Tribenzyl-silane

Cat. No.: B7880953
M. Wt: 302.5 g/mol
InChI Key: CLBRRQXSGPYXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribenzyl-silane is an organosilicon compound characterized by the presence of three benzyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl-silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with benzyl magnesium chloride in the presence of a catalyst. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tribenzyl-silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol derivatives, substituted silanes, and various organic compounds depending on the specific reaction conditions .

Mechanism of Action

The mechanism by which tribenzyl-silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved include radical-based reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tribenzyl-silane is unique due to the presence of three benzyl groups, which impart distinct chemical properties compared to other silanes.

Biological Activity

Tribenzyl-silane (TBS) is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This article provides a detailed examination of the biological activity of TBS, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a silicon atom bonded to three benzyl groups. Its molecular formula is C21H21SiC_{21}H_{21}Si. The unique structure of TBS contributes to its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC21H21SiC_{21}H_{21}Si
Molecular Weight318.47 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of TBS is primarily attributed to the silicon atom's ability to form stable bonds with various electronegative elements. This facilitates chemical transformations that can influence biological processes. Key mechanisms include:

  • Radical-based Reactions : TBS can participate in radical reactions that may affect cellular signaling pathways.
  • Nucleophilic Substitutions : The compound can undergo nucleophilic attack, potentially modifying biomolecules such as proteins and nucleic acids.

Biological Activity

Research indicates that this compound derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some studies have shown that TBS derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial formulations.
  • Anticancer Activity : Preliminary investigations indicate that TBS may have cytotoxic effects on certain cancer cell lines, warranting further exploration into its use as a chemotherapeutic agent.
  • Neuroprotective Effects : There is emerging evidence that TBS may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease treatment.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of TBS derivatives against various bacterial strains. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antibiotics .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays conducted on human cancer cell lines revealed that certain TBS derivatives exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Neuroprotection :
    • Research investigating the neuroprotective effects of TBS showed that it could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential role in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

tribenzylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,22H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBRRQXSGPYXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[SiH](CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tribenzyl-silane
Reactant of Route 2
Tribenzyl-silane
Reactant of Route 3
Tribenzyl-silane
Reactant of Route 4
Tribenzyl-silane
Reactant of Route 5
Tribenzyl-silane
Reactant of Route 6
Reactant of Route 6
Tribenzyl-silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.